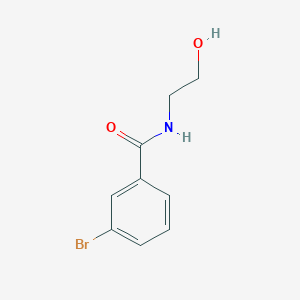

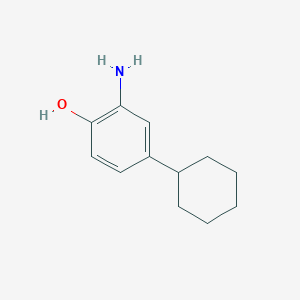

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole (5-BPBO) is an important and widely studied heterocyclic compound, with a wide range of applications across many fields of science. It has been used in both organic synthesis and in the development of new drugs, as well as in the study of its biochemical and physiological effects.

Applications De Recherche Scientifique

Corrosion Inhibition

Oxadiazole derivatives, including those similar to 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, have been studied for their efficacy in inhibiting corrosion. For instance, Kalia et al. (2020) investigated two oxadiazole derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid solution, utilizing various techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The study found significant inhibition efficiency, highlighting the potential of such compounds in corrosion protection applications (Kalia et al., 2020).

Apoptosis Induction and Anticancer Potential

Oxadiazole derivatives have been identified as potential apoptosis inducers, which is crucial in cancer treatment. Cai et al. (2006) discussed the use of a cell- and caspase-based apoptosis induction assay for discovering small molecules with apoptosis-inducing activities, including oxadiazole compounds. These compounds showed promise in identifying potential anticancer agents and molecular targets (Cai et al., 2006).

Antimicrobial Activity

The antimicrobial properties of oxadiazole compounds have been explored in various studies. For example, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and tested them against Gram-negative and Gram-positive bacteria, finding moderate to significant activity (Khalid et al., 2016).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives containing oxadiazole rings, similar in structure to this compound, have been studied for their potential as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized such compounds and evaluated their in vitro and in vivo activities, discovering several compounds with high affinity for the AT1 receptor (Kohara et al., 1996).

Electrochemical and Spectral Analysis

Oxadiazole derivatives have also been investigated for their electrochemical properties. Kudelko et al. (2015) studied symmetrically substituted derivatives of 1,3,4-oxadiazole, analyzing their absorption and emission spectra and electrochemistry, which is essential for understanding their potential applications in various fields (Kudelko et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMKORRYZIXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395368 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864836-24-8 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)